1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spiro structure and the presence of a difluoromethylsulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, including the formation of the spiro[chroman-2,4’-piperidin] core and the introduction of the difluoromethylsulfonyl group. The synthetic route may include:
Formation of the Spiro Core: This step involves the cyclization of appropriate precursors to form the spiro[chroman-2,4’-piperidin] structure.
Introduction of the Difluoromethylsulfonyl Group: This can be achieved through difluoromethylation reactions, which may involve the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other difluoromethylsulfonyl-containing compounds, such as:
Difluoromethyl 2-pyridyl sulfone: Used in gem-difluoroolefination reactions.
1-{2-[(Difluoromethyl)sulfonyl]benzoyl}-2-indolinecarboxamide: Another compound with a similar functional group but different core structure.
The uniqueness of 1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its spiro structure, which may impart distinct biological properties and chemical reactivity.
Properties
IUPAC Name |
1'-[2-(difluoromethylsulfonyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO5S/c22-20(23)30(27,28)18-8-4-2-6-15(18)19(26)24-11-9-21(10-12-24)13-16(25)14-5-1-3-7-17(14)29-21/h1-8,20H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYXWLLSXPOFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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